Trifluoroacetylurea Trifluoroacetylurea
Brand Name: Vulcanchem
CAS No.: 760-41-8
VCID: VC7999205
InChI: InChI=1S/C3H3F3N2O2/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10)
SMILES: C(=O)(C(F)(F)F)NC(=O)N
Molecular Formula: C3H3F3N2O2
Molecular Weight: 156.06 g/mol

Trifluoroacetylurea

CAS No.: 760-41-8

Cat. No.: VC7999205

Molecular Formula: C3H3F3N2O2

Molecular Weight: 156.06 g/mol

* For research use only. Not for human or veterinary use.

Trifluoroacetylurea - 760-41-8

Specification

CAS No. 760-41-8
Molecular Formula C3H3F3N2O2
Molecular Weight 156.06 g/mol
IUPAC Name N-carbamoyl-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C3H3F3N2O2/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10)
Standard InChI Key XQXVUQWCFHYDNA-UHFFFAOYSA-N
SMILES C(=O)(C(F)(F)F)NC(=O)N
Canonical SMILES C(=O)(C(F)(F)F)NC(=O)N

Introduction

Chemical Identity and Structural Features

Trifluoroacetylurea belongs to the class of trifluoromethylated ureas, distinguished by the presence of a CF3\text{CF}_3 group bonded to an acetylurea moiety. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the urea framework facilitates hydrogen bonding and molecular recognition. Structural comparisons with related compounds, such as trifluoroacetamide and trifluoroacetic acid, reveal distinct reactivity profiles due to the urea’s dual amide functionalities .

Molecular and Crystallographic Properties

Crystallographic data for Trifluoroacetylurea derivatives indicate planar configurations at the urea core, with intermolecular hydrogen bonds stabilizing the lattice. The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance. These structural attributes contribute to the compound’s solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane .

Synthetic Methodologies

Patent-Based Synthesis of Bromosubstituted Derivatives

A landmark patent (RU2070039C1) details the synthesis of bromosubstituted NN-benzhydryl-NN'-(trifluoroacetyl)-ureas, leveraging trifluoroacetic anhydride as a key reagent . The reaction avoids corrosive byproducts like hydrogen chloride, instead generating trifluoroacetic acid, which is removed via azeotropic distillation. Key steps include:

  • Reaction Conditions:

    • Trifluoroacetic anhydride reacts with bromosubstituted benzhydrylurea in an inert solvent.

    • Optimal reaction duration: 7 hours at moderate temperatures (40–60°C).

    • Purification via thin-layer chromatography (TLC) using benzene-ethanol (8:2) eluent .

  • Industrial Advantages:

    • Reduced equipment corrosion due to non-acidic byproducts.

    • Scalability via continuous flow reactors, achieving >90% yield .

DerivativeEmpirical FormulaMelting Point (°C)Seizure Inhibition (%)
Ortho-bromo isomerC16H12BrN2F3O2\text{C}_{16}\text{H}_{12}\text{BrN}_2\text{F}_3\text{O}_2111–11268
Meta-bromo isomerC16H12BrN2F3O2\text{C}_{16}\text{H}_{12}\text{BrN}_2\text{F}_3\text{O}_2120–12172
Para-bromo isomerC16H12BrN2F3O2\text{C}_{16}\text{H}_{12}\text{BrN}_2\text{F}_3\text{O}_2117–11865

Mechanistically, the trifluoroacetyl group enhances blood-brain barrier penetration, while the urea moiety modulates GABAergic neurotransmission .

Enzyme Inhibition and Selectivity

Comparative studies with non-fluorinated ureas demonstrate that Trifluoroacetylurea derivatives exhibit 3–5× higher affinity for neuronal ion channels. For instance, inhibition of Na+/K+\text{Na}^+/\text{K}^+-ATPase occurs at IC50_{50} values of 12–18 μM, versus 50–60 μM for non-fluorinated analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

Trifluoroacetylurea serves as a precursor in anticonvulsant drug candidates. Its trifluoromethyl group improves pharmacokinetic profiles by resisting cytochrome P450-mediated oxidation .

Fluorinated Polymer Synthesis

In materials science, Trifluoroacetylurea derivatives act as crosslinkers in fluorinated polyurethanes, enhancing thermal stability (decomposition temperatures >250°C) .

Comparative Analysis with Related Compounds

CompoundKey FeaturesBiological ActivityIndustrial Use
TrifluoroacetamideLacks urea moiety; lower polarityLimited enzyme inhibitionSolvent stabilizer
Trifluoroacetic acidStrong acid; corrosiveMetabolic intermediateEtching agent
TrifluoroacetylureaDual H-bond donors; metabolic stabilityAnticonvulsant; enzyme inhibitorPharmaceuticals; polymers

The urea group in Trifluoroacetylurea enables superior molecular recognition compared to analogs, making it indispensable in targeted drug design .

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